5-Methyl-3-heptene
Overview
Description
5-Methyl-3-heptene: is an organic compound with the molecular formula C8H16 . It is a branched alkene, characterized by the presence of a double bond between the third and fourth carbon atoms in the heptene chain, with a methyl group attached to the fifth carbon atom. This compound is a colorless liquid at room temperature and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Methyl-3-heptene can be synthesized through several methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 5-methyl-3-heptanol using a strong acid like sulfuric acid or phosphoric acid as a catalyst. The reaction is typically carried out at elevated temperatures to facilitate the removal of water and formation of the double bond.
Alkylation of Alkenes: Another method involves the alkylation of 1-heptene with methyl iodide in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound often involves the catalytic cracking of larger hydrocarbons. This process uses high temperatures and pressures, along with a catalyst, to break down complex hydrocarbons into simpler alkenes, including this compound .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-3-heptene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or ozone to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Hydrogenation of this compound using a catalyst like palladium on carbon can convert it into 5-methylheptane.
Substitution: Halogenation reactions, such as the addition of bromine or chlorine, can occur at the double bond to form dihalogenated products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution under mild heating conditions.
Reduction: Hydrogen gas in the presence of a palladium on carbon catalyst at room temperature.
Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride at room temperature.
Major Products Formed:
Oxidation: 5-methyl-3-heptanol, 5-methyl-3-heptanone, or 5-methylheptanoic acid.
Reduction: 5-methylheptane.
Substitution: 5,6-dibromo-3-heptene or 5,6-dichloro-3-heptene.
Scientific Research Applications
5-Methyl-3-heptene has several applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: While not commonly used directly in biological research, derivatives of this compound can be used in the synthesis of biologically active molecules.
Medicine: The compound itself is not widely used in medicine, but its derivatives can be used in the development of pharmaceuticals.
Industry: It is used in the production of polymers, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-methyl-3-heptene in chemical reactions involves the interaction of its double bond with various reagents. For example:
Oxidation: The double bond reacts with oxidizing agents, leading to the formation of epoxides or diols, which can further oxidize to ketones or acids.
Reduction: The double bond is hydrogenated in the presence of a catalyst, converting it into a single bond and forming an alkane.
Substitution: The double bond undergoes electrophilic addition with halogens, forming dihalogenated products.
Comparison with Similar Compounds
3-Heptene: Similar to 5-methyl-3-heptene but lacks the methyl group on the fifth carbon.
4-Methyl-3-heptene: Similar structure but with the methyl group on the fourth carbon instead of the fifth.
5-Methyl-2-heptene: The double bond is between the second and third carbon atoms instead of the third and fourth.
Uniqueness: this compound is unique due to the specific position of its double bond and the methyl group, which influences its reactivity and the types of products formed in chemical reactions. This structural uniqueness makes it a valuable compound in organic synthesis .
Properties
IUPAC Name |
(E)-5-methylhept-3-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h6-8H,4-5H2,1-3H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNTZRCUPAYGLG-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53510-18-2, 13172-91-3 | |
Record name | 5-Methyl-3-heptene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053510182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methyl-3-heptene (cis- and trans- mixture) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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